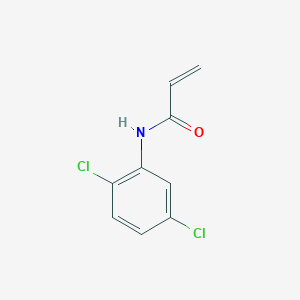

N-(2,5-dichlorophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dichlorophenyl)prop-2-enamide is a compound belonging to the class of N-arylcinnamamides. These compounds are known for their potential bioactive properties, making them of interest in various fields of scientific research .

Preparation Methods

The synthesis of N-(2,5-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond . The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours until the reaction is complete .

Chemical Reactions Analysis

N-(2,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-dichlorophenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)prop-2-enamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the transcription factor NF-κB, which plays a crucial role in the regulation of immune response and inflammation . The compound’s ability to modulate these pathways makes it a potential candidate for the development of anti-inflammatory drugs .

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)prop-2-enamide can be compared with other similar compounds such as:

N-(2,4-dichlorophenyl)prop-2-enamide: This compound has similar structural features but differs in the position of the chlorine atoms, which can affect its reactivity and biological activity.

N-(2,6-dichlorophenyl)prop-2-enamide: Another similar compound with chlorine atoms at different positions, leading to variations in its chemical and biological properties.

This compound stands out due to its unique substitution pattern, which influences its chemical reactivity and potential bioactivity .

Biological Activity

N-(2,5-dichlorophenyl)prop-2-enamide, also known as 2-(2,5-dichlorophenyl)prop-2-enamide, is an organic compound with significant biological activity, particularly as an inhibitor of the transcription factor NF-κB. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating inflammatory diseases and infections.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with a dichlorophenyl group attached to the nitrogen atom. Its molecular formula is C₉H₈Cl₂N, and its IUPAC name reflects its distinct structural characteristics. The presence of chlorine atoms on the phenyl ring contributes to its unique chemical properties and biological activities.

This compound primarily functions by inhibiting the activation and translocation of NF-κB into the nucleus following stimulation by lipopolysaccharides (LPS). This inhibition results in decreased expression of pro-inflammatory cytokines and mediators involved in inflammatory responses. Research indicates that the compound can significantly attenuate LPS-induced NF-κB activation at concentrations as low as 2 µM, suggesting good bioavailability and therapeutic potential in inflammatory conditions .

Anti-inflammatory Properties

The compound's ability to modulate NF-κB signaling pathways makes it a promising candidate for developing anti-inflammatory therapies. Studies have shown that this compound can effectively reduce inflammation markers in various experimental models .

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies indicate that it exhibits minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Comparative Analysis with Related Compounds

To understand the potential of this compound further, it is useful to compare it with structurally related compounds. The following table summarizes key biological activities and MIC values of selected compounds:

| Compound Name | Structure | MIC (µM) | Activity Type |

|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | Structure | 22.27 | Antistaphylococcal |

| N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | Structure | 27.38 | Antitubercular |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | Structure | 16.58 | Antibacterial |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- NF-κB Inhibition : A study demonstrated that this compound effectively inhibits NF-κB activation in human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokine levels .

- Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus, this compound showed comparable efficacy to ampicillin and isoniazid, highlighting its potential as an antibacterial agent .

- Structural Optimization : Research has suggested that modifications to the anilide core can enhance the compound's anti-inflammatory properties. This opens avenues for further optimization in drug development .

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLQELGCJIMPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.